molecular formula C19H24O2 B1431259 Tetramethyl Bisphenol A-d6 CAS No. 203578-30-7

Tetramethyl Bisphenol A-d6

Cat. No. B1431259
M. Wt: 290.4 g/mol
InChI Key: ODJUOZPKKHIEOZ-SCPKHUGHSA-N
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Description

Tetramethyl Bisphenol A-d6 is a biochemical used for proteomics research . It has a molecular formula of C19H18D6O2 and a molecular weight of 290.43 .

Scientific Research Applications

Bisphenol A is a synthetic chemical widely used to synthesize epoxy resins, polymer materials, and polycarbonate plastics . It’s found in various environments, such as food containers, water bottles, thermal papers, toys, medical devices, etc., and can leach into soil/water . BPA is a potent endocrine disrupter and can alter several body mechanisms . It has anti-androgen action and estrogen-like effects, which can have many negative health impacts, especially on the immune system, neuroendocrine process, and reproductive mechanism . Moreover, it can also induce mutagenesis and carcinogenesis .

Researchers have identified a few compounds that can be used as a replacement for BPA. The low estrogenic and endocrine potential of tetramethyl bisphenol F epoxy resin, bisguaiacol F, and tetramethyl bisphenol F diglycidyl ether is demonstrated in several studies .

properties

IUPAC Name

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJUOZPKKHIEOZ-SCPKHUGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)C)O)C)(C2=CC(=C(C(=C2)C)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858464
Record name 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl Bisphenol A-d6

CAS RN

203578-30-7
Record name 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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